Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. This compound is particularly valuable in the field of organic chemistry and biochemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of the Pentanoic Acid Backbone: The pentanoic acid backbone is formed through a series of reactions, including alkylation and cyclization.
Introduction of Phenyl and Dimethyl Groups: The phenyl and dimethyl groups are introduced through specific substitution reactions, often involving Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethyl groups.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: The compound is prone to substitution reactions, especially at the phenyl ring and the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid is widely used in peptide synthesis. The Fmoc group provides a stable protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for synthetic peptides that mimic natural proteins.
Medicine
In medicine, synthetic peptides containing this compound are used in drug development. These peptides can act as enzyme inhibitors, receptor agonists, or antagonists.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and biotechnological products. It is also used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid involves its incorporation into peptides. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once the peptide is synthesized, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-2-amino-5-phenyl-L-pentanoic acid
- Fmoc-2-amino-5-phenyl(2-methyl)-L-pentanoic acid
- Fmoc-2-amino-5-phenyl(3,5-dimethyl)-L-pentanoic acid
Uniqueness
Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid is unique due to the presence of both phenyl and dimethyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in the synthesis of peptides with unique structural and functional characteristics.
Eigenschaften
Molekularformel |
C28H29NO4 |
---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(2S)-5-(2,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H29NO4/c1-18-14-15-19(2)20(16-18)8-7-13-26(27(30)31)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-12,14-16,25-26H,7-8,13,17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1 |
InChI-Schlüssel |
SHMUBGKBWYNCHP-SANMLTNESA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.